molecular formula C17H19NO4S B15221864 Ethyl 2-((4-methylphenyl)sulfonamido)-2-phenylacetate

Ethyl 2-((4-methylphenyl)sulfonamido)-2-phenylacetate

Cat. No.: B15221864
M. Wt: 333.4 g/mol
InChI Key: VJXHDZRODBOXNZ-UHFFFAOYSA-N
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Description

Ethyl 2-((4-methylphenyl)sulfonamido)-2-phenylacetate is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a phenylacetate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((4-methylphenyl)sulfonamido)-2-phenylacetate typically involves the reaction of ethyl phenylacetate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride group is replaced by the sulfonamido group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Ethyl 2-((4-methylphenyl)sulfonamido)-2-phenylacetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Medicine: It is explored for its potential as a pharmaceutical agent, particularly in the development of new antibiotics and anti-inflammatory drugs.

    Industry: The compound is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-methylphenyl)sulfonamido)-2-phenylacetate involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the compound’s structure allows it to interact with various molecular pathways, potentially leading to anti-inflammatory and other therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 2-((4-nitrophenyl)sulfonamido)-2-phenylacetate
  • Ethyl 2-((4-chlorophenyl)sulfonamido)-2-phenylacetate
  • Ethyl 2-((4-bromophenyl)sulfonamido)-2-phenylacetate

Comparison: Ethyl 2-((4-methylphenyl)sulfonamido)-2-phenylacetate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, the methyl group can enhance lipophilicity and potentially improve membrane permeability. This can result in different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in its class.

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate

InChI

InChI=1S/C17H19NO4S/c1-3-22-17(19)16(14-7-5-4-6-8-14)18-23(20,21)15-11-9-13(2)10-12-15/h4-12,16,18H,3H2,1-2H3

InChI Key

VJXHDZRODBOXNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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